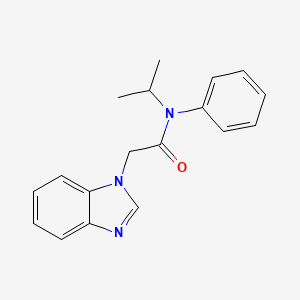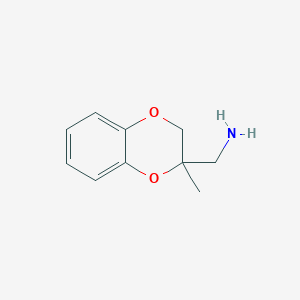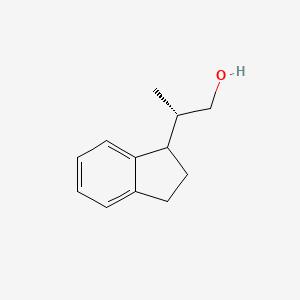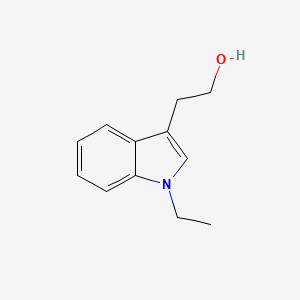
Acetamide, 2-benzoimidazol-1-yl-N-isopropyl-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-301242 is a chemical compound with the molecular formula
C18H19N3O
and a molecular weight of 293.36 g/mol . It is known for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is primarily used in research settings to study its effects on cellular processes and its potential therapeutic applications.Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-301242 involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The synthesis begins with the formation of the benzimidazole core. This is typically achieved by reacting o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Acylation: The benzimidazole core is then acylated using an appropriate acylating agent, such as an acyl chloride or anhydride, to introduce the acetamide group.
N-Alkylation: The final step involves the N-alkylation of the acetamide group with isopropyl and phenyl groups to yield WAY-301242.
Industrial Production Methods
Industrial production of WAY-301242 follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
WAY-301242 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the acetamide group.
Substitution: WAY-301242 can undergo substitution reactions, particularly at the benzimidazole ring, where electrophilic or nucleophilic substitution can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction typically produces amines or alcohols.
Scientific Research Applications
WAY-301242 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of different substituents on chemical reactivity.
Biology: WAY-301242 is employed in cell biology research to investigate its effects on cell growth, division, and apoptosis.
Medicine: The compound is studied for its potential therapeutic applications, particularly in cancer research.
Mechanism of Action
The mechanism of action of WAY-301242 involves its interaction with tubulin, a protein that is essential for cell division. By binding to tubulin, WAY-301242 prevents the polymerization of tubulin into microtubules, which are necessary for the formation of the mitotic spindle during cell division. This disruption leads to cell cycle arrest and ultimately cell death. The compound’s ability to inhibit tubulin polymerization makes it a valuable tool in cancer research, as it can selectively target rapidly dividing cancer cells .
Comparison with Similar Compounds
WAY-301242 can be compared with other tubulin-binding compounds, such as:
Colchicine: Like WAY-301242, colchicine binds to tubulin and inhibits its polymerization. colchicine is a natural product derived from plants, whereas WAY-301242 is a synthetic compound.
Vinblastine: This is another tubulin-binding agent used in cancer therapy. Vinblastine also inhibits tubulin polymerization but has a different chemical structure and origin.
Paclitaxel: Unlike WAY-301242, paclitaxel stabilizes microtubules rather than inhibiting their formation. This leads to a different mechanism of action, although both compounds ultimately disrupt cell division.
WAY-301242 is unique in its specific synthetic origin and its particular binding affinity for tubulin, making it a valuable compound for targeted research applications .
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-14(2)21(15-8-4-3-5-9-15)18(22)12-20-13-19-16-10-6-7-11-17(16)20/h3-11,13-14H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMGVBOWWKYQPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C=NC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2384564.png)



![2-(4-fluorophenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2384573.png)
![3-cinnamyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2384576.png)



![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B2384581.png)
![N-(2,6-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2384582.png)
![N-(4-chlorophenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2384585.png)

![1-(5-Chloro-2-methoxyphenyl)-3-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)urea](/img/structure/B2384587.png)
